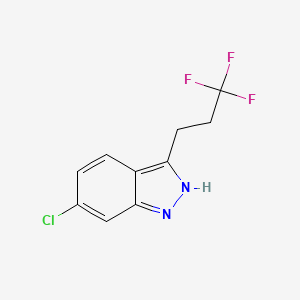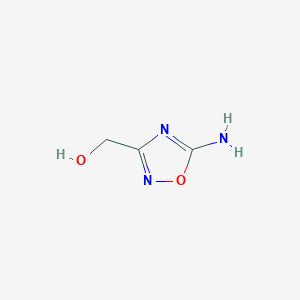![molecular formula C6H6N6O B8045200 4,7-Diaminopyrimido[4,5-d]pyrimidin-2(1H)-one](/img/structure/B8045200.png)
4,7-Diaminopyrimido[4,5-d]pyrimidin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,7-Diaminopyrimido[4,5-d]pyrimidin-2(1H)-one is a synthetic compound that belongs to the class of heterocyclic organic molecules
准备方法
Synthetic Routes and Reaction Conditions:
The synthesis of 4,7-Diaminopyrimido[4,5-d]pyrimidin-2(1H)-one generally involves the condensation of suitable amines with diaminopyrimidine derivatives under controlled conditions. Specific reaction conditions, such as temperature and pH, are tailored to optimize yield and purity.
Common synthetic routes may involve the use of catalysts, solvents, and other reagents to facilitate the reaction process.
Industrial Production Methods:
Industrial production methods focus on scaling up the laboratory synthesis while ensuring safety, cost-effectiveness, and environmental sustainability. Continuous flow reactors and automated synthesis techniques are often employed to produce large quantities.
化学反应分析
Types of Reactions it Undergoes:
Oxidation: This compound can undergo oxidation reactions, often resulting in the formation of various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, which may exhibit different properties.
Substitution: Substitution reactions, especially nucleophilic substitutions, are common, allowing the modification of the compound by replacing specific functional groups.
Common Reagents and Conditions Used:
Oxidation: Common reagents include hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions typically involve the use of bases or acids to facilitate the substitution reactions, along with appropriate solvents.
Major Products Formed from These Reactions:
The products formed from these reactions depend on the specific reagents and conditions used. Major products include various oxidized, reduced, and substituted derivatives of the original compound.
科学研究应用
Chemistry:
Used as a precursor or intermediate in the synthesis of more complex organic molecules.
Studied for its reactivity and stability under different chemical environments.
Biology:
Investigated for potential biological activity, including antimicrobial and anticancer properties.
Medicine:
Explored as a potential therapeutic agent, particularly in the treatment of specific diseases due to its unique structural properties.
Industry:
Utilized in the development of specialty chemicals and materials with specific desired properties.
作用机制
The mechanism by which 4,7-Diaminopyrimido[4,5-d]pyrimidin-2(1H)-one exerts its effects involves interaction with molecular targets such as enzymes and receptors.
Molecular targets and pathways involved may include key enzymes in metabolic pathways, nucleic acid interactions, and protein binding sites.
The compound's effects can be attributed to its ability to form stable complexes with these targets, potentially altering their function and activity.
相似化合物的比较
2-Aminopyrimidine
4,6-Diaminopyrimidine
Pyrido[2,3-d]pyrimidine
Quinoxalines
This overview provides a comprehensive understanding of 4,7-Diaminopyrimido[4,5-d]pyrimidin-2(1H)-one, highlighting its synthesis, reactions, applications, and comparison with similar compounds. If there's a specific area you'd like to dive deeper into, let’s keep the conversation going.
属性
IUPAC Name |
4,7-diamino-3H-pyrimido[4,5-d]pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N6O/c7-3-2-1-9-5(8)11-4(2)12-6(13)10-3/h1H,(H5,7,8,9,10,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGLIMWFXVZSRCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NC2=NC(=O)NC(=C21)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

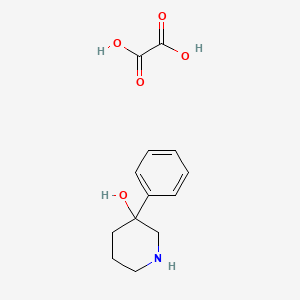
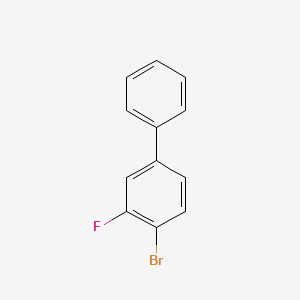
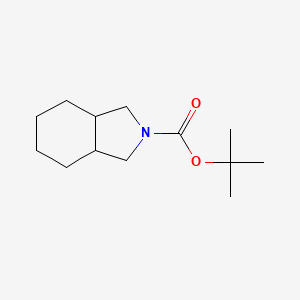
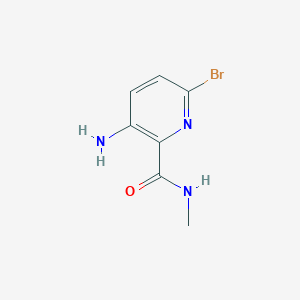
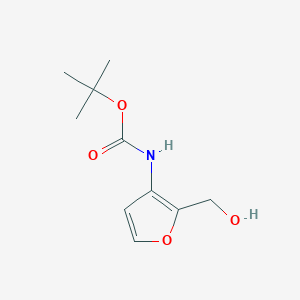
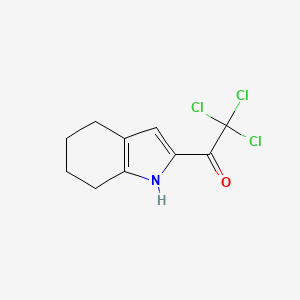
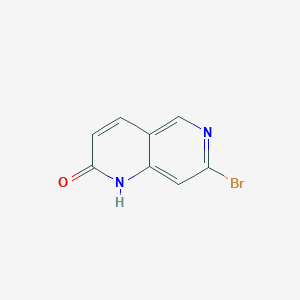
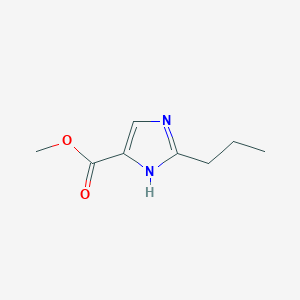
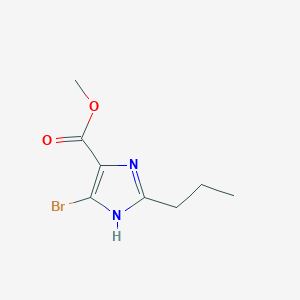
![3-Oxabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B8045215.png)
